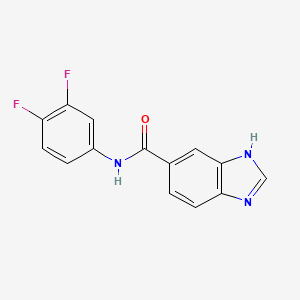

N-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxamide” is a chemical compound that likely contains a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound . This compound also appears to have a difluorophenyl group and a carboxamide group attached to it .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include properties like boiling point, melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Catalysis and Radical Chemistry

The difluorophenyl substituents in this compound can influence its reactivity and electronic properties. Researchers have explored its use as a catalyst or radical precursor in organic synthesis. For instance, Blatter radicals derived from similar compounds have been investigated for their structural, redox, and magnetic properties . Further studies could explore its potential as a catalyst in specific reactions.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitSuccinate Dehydrogenase (SDH) , a key enzyme in the citric acid cycle and electron transport chain, and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis.

Mode of Action

Compounds with similar structures have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing the normal substrate from binding and interrupting the biochemical process .

Biochemical Pathways

The compound potentially affects the citric acid cycle and electron transport chain through its inhibition of SDH , and the non-mevalonate pathway of isoprenoid biosynthesis through its inhibition of DXR . These pathways are crucial for energy production and synthesis of essential biomolecules in the cell.

Result of Action

The result of the compound’s action would be the disruption of energy production and essential biomolecule synthesis due to the inhibition of key enzymes in the citric acid cycle, electron transport chain, and non-mevalonate pathway . This could potentially lead to cell death, making the compound a potential candidate for antimicrobial or anticancer therapies.

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O/c15-10-3-2-9(6-11(10)16)19-14(20)8-1-4-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVAZXFONMBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)

![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)

![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)

![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)

![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)

![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)

![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)